molecular formula C9H10F3N B1392712 3,4,5-trifluoro-N-propylaniline CAS No. 1242882-30-9

3,4,5-trifluoro-N-propylaniline

Cat. No.: B1392712
CAS No.: 1242882-30-9
M. Wt: 189.18 g/mol
InChI Key: TVDCQBSYHKHCQR-UHFFFAOYSA-N
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Description

3,4,5-trifluoro-N-propylaniline is a chemical compound that belongs to the class of anilines. It is characterized by the presence of three fluorine atoms attached to the benzene ring at positions 3, 4, and 5, and a propyl group attached to the nitrogen atom of the aniline. This compound has gained significant attention in scientific research due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trifluoro-N-propylaniline typically involves the following steps:

    Nitration and Reduction of Arenes: The initial step involves the nitration of a suitable aromatic compound followed by reduction to form the corresponding aniline.

    Direct Displacement of Halogens: Another method involves the direct displacement of halogens in haloarenes at high temperatures.

    Copper-Catalyzed Reactions: Copper-catalyzed reactions are also employed to synthesize anilines, including this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, as well as the use of advanced catalytic systems to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trifluoro-N-propylaniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

3,4,5-trifluoro-N-propylaniline has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,4,5-trifluoro-N-propylaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance its reactivity and binding affinity to these targets, leading to various biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trifluoroaniline: Lacks the propyl group, making it less hydrophobic.

    N-propylaniline: Lacks the fluorine atoms, resulting in different reactivity and properties.

    3,4-difluoro-N-propylaniline: Has only two fluorine atoms, leading to different chemical behavior.

Uniqueness

3,4,5-trifluoro-N-propylaniline is unique due to the combination of three fluorine atoms and a propyl group, which imparts distinct physical and chemical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3,4,5-trifluoro-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-2-3-13-6-4-7(10)9(12)8(11)5-6/h4-5,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDCQBSYHKHCQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=C(C(=C1)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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